molecular formula C26H21FN4O4 B4543847 ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE

ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE

Cat. No.: B4543847
M. Wt: 472.5 g/mol
InChI Key: GUWYKSOLENAWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of fluorobenzamido, phenyl, pyrazole, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-fluorobenzamido intermediate: This involves the reaction of 4-fluorobenzoic acid with an amine to form the amide bond.

    Synthesis of 1-phenyl-1H-pyrazole: This can be achieved through the cyclization of hydrazine with an appropriate diketone.

    Coupling reactions: The 4-fluorobenzamido intermediate is then coupled with the 1-phenyl-1H-pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3-FLUOROBENZAMIDO)BENZOATE
  • METHYL 2-(3-FLUOROBENZAMIDO)BENZOATE
  • ETHYL 2-(2-FLUOROBENZAMIDO)BENZOATE

Uniqueness

ETHYL 2-[5-(4-FLUOROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-AMIDO]BENZOATE is unique due to the presence of both the pyrazole and benzoate moieties, which provide a distinct set of chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[[5-[(4-fluorobenzoyl)amino]-1-phenylpyrazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O4/c1-2-35-26(34)20-10-6-7-11-22(20)29-25(33)21-16-28-31(19-8-4-3-5-9-19)23(21)30-24(32)17-12-14-18(27)15-13-17/h3-16H,2H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWYKSOLENAWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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